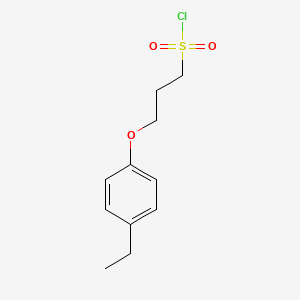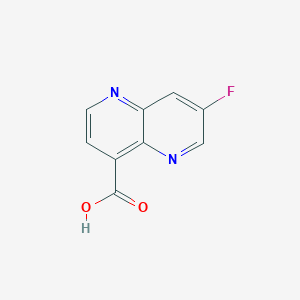
7-フルオロ-1,5-ナフチリジン-4-カルボン酸
概要
説明
7-Fluoro-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position on the naphthyridine ring.
科学的研究の応用
7-Fluoro-1,5-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals
作用機序
Target of Action
The primary target of the compound 7-Fluoro-1,5-naphthyridine-4-carboxylic Acid is tankyrase . Tankyrase is a protein that plays a crucial role in several cellular processes, including telomere maintenance, Wnt signaling, and cell proliferation .
Mode of Action
7-Fluoro-1,5-naphthyridine-4-carboxylic Acid interacts with its target, tankyrase, by binding to it . This binding inhibits the activity of tankyrase, leading to changes in the cellular processes that tankyrase regulates .
Biochemical Pathways
The inhibition of tankyrase by 7-Fluoro-1,5-naphthyridine-4-carboxylic Acid affects several biochemical pathways. These include the Wnt signaling pathway, which is involved in cell proliferation and differentiation . The downstream effects of this inhibition can lead to changes in cell growth and development .
Result of Action
The molecular and cellular effects of 7-Fluoro-1,5-naphthyridine-4-carboxylic Acid’s action include the inhibition of tankyrase activity . This can lead to changes in cell proliferation and differentiation, potentially affecting the growth and development of cells .
生化学分析
Biochemical Properties
7-Fluoro-1,5-naphthyridine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and repair pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
The effects of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways, leading to altered gene expression profiles and metabolic states. These changes can result in various cellular outcomes, such as apoptosis, cell cycle arrest, or differentiation .
Molecular Mechanism
At the molecular level, 7-Fluoro-1,5-naphthyridine-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the cellular transcriptome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
7-Fluoro-1,5-naphthyridine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides and their derivatives. These changes can have downstream effects on cellular processes such as DNA replication and repair .
Transport and Distribution
Within cells and tissues, 7-Fluoro-1,5-naphthyridine-4-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution within the cell can influence its activity, as it may accumulate in specific compartments where its target enzymes or proteins are located .
Subcellular Localization
The subcellular localization of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization. . The reaction conditions often include heating the reactants to high temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of 7-Fluoro-1,5-naphthyridine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 7-Fluoro-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The fluorine atom and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .
類似化合物との比較
- 7-Chloro-1,5-naphthyridine-4-carboxylic acid
- 1,5-Naphthyridine derivatives
Comparison: Compared to other similar compounds, 7-Fluoro-1,5-naphthyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
7-fluoro-1,5-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-5-3-7-8(12-4-5)6(9(13)14)1-2-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVAACSOXMOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


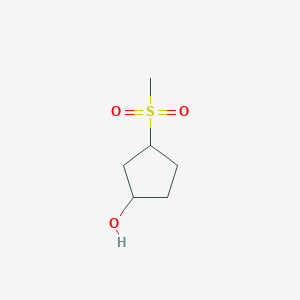

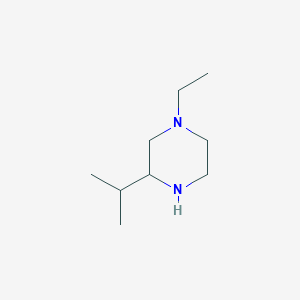
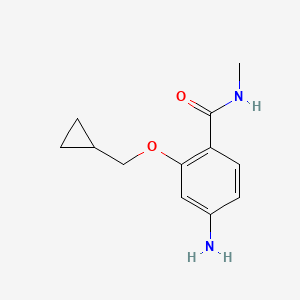
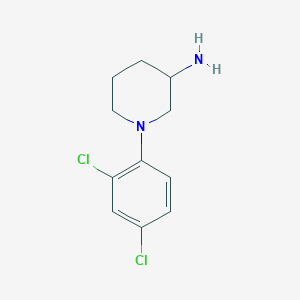
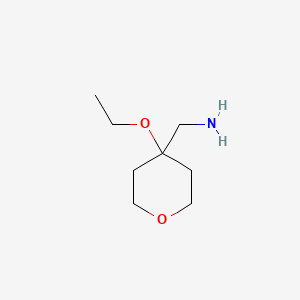
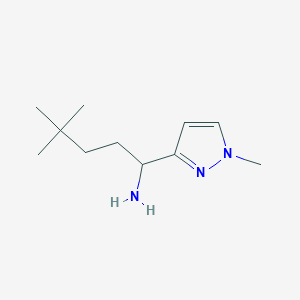
![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)
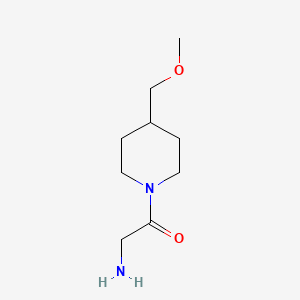
![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)
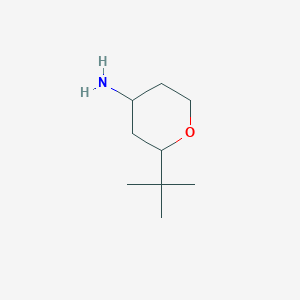
![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
